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molecular formula C11H11ClN4O2 B8531563 2-Chloro-4-isopropylamino-6-nitroquinazoline

2-Chloro-4-isopropylamino-6-nitroquinazoline

Cat. No. B8531563
M. Wt: 266.68 g/mol
InChI Key: WYDRJGISMZZYFH-UHFFFAOYSA-N
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Patent
US06339089B2

Procedure details

To 1.00 g (4.83 mmol) of 6-nitroquinazoline-2,4 (1H,3H)-dione were added 32.90 g (0.22 mol) of phosphorus oxychloride and 0.70 ml (4.83 mmol) of diisopropylformamide, and the resulting mixture was subjected to heating under reflux for 24 hours. After phosphorus oxychloride was removed in vacuo, the mixture was dissolved in 15 ml of acetonitrile, followed by addition of 2.49 ml (29.11 mmol) of isopropylamine under ice cooling and stirring under ice cooling for 30 minutes. To the reaction solution was added water, followed by extraction with ethyl acetate, washing with brine and drying over anhydrous sodium sulfate. After the solvent was distilled off, the residue was purified by a silica gel column to give 870 mg (yield: 67.5%) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
32.9 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
2.49 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
67.5%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=O)[NH:8][C:7]2=O)([O-:3])=[O:2].P(Cl)(Cl)([Cl:18])=O.[CH:21]([N:24](C(C)C)C=O)([CH3:23])[CH3:22].C(N)(C)C>O>[Cl:18][C:9]1[N:8]=[C:7]([NH:24][CH:21]([CH3:23])[CH3:22])[C:6]2[C:11](=[CH:12][CH:13]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=2)[N:10]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2C(NC(NC2=CC1)=O)=O
Name
Quantity
32.9 g
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
0.7 mL
Type
reactant
Smiles
C(C)(C)N(C=O)C(C)C
Step Two
Name
Quantity
2.49 mL
Type
reactant
Smiles
C(C)(C)N
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring under ice cooling for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
After phosphorus oxychloride was removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the mixture was dissolved in 15 ml of acetonitrile
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
washing with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
After the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was purified by a silica gel column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC2=CC=C(C=C2C(=N1)NC(C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 870 mg
YIELD: PERCENTYIELD 67.5%
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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